molecular formula C8H17BrS B13205866 3-(Bromomethyl)-1-(methylsulfanyl)hexane

3-(Bromomethyl)-1-(methylsulfanyl)hexane

Cat. No.: B13205866
M. Wt: 225.19 g/mol
InChI Key: KGDLZBQJLWUXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-(methylsulfanyl)hexane is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Bromomethyl)-1-(methylsulfanyl)hexane typically involves the bromomethylation of thiols. One efficient method utilizes paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve the bromomethylation of thiols . This method is advantageous as it minimizes the generation of highly toxic byproducts.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the bromomethylation of thiols using similar reagents and conditions as described above. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1-(methylsulfanyl)hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the methylsulfanyl group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted hexane derivatives can be formed.

    Oxidation Products: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.

Scientific Research Applications

3-(Bromomethyl)-1-(methylsulfanyl)hexane has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring specific functional groups for biological activity.

    Material Science: It may be utilized in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(methylsulfanyl)hexane primarily involves its reactivity due to the presence of the bromomethyl and methylsulfanyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different reactivity and properties.

Properties

Molecular Formula

C8H17BrS

Molecular Weight

225.19 g/mol

IUPAC Name

3-(bromomethyl)-1-methylsulfanylhexane

InChI

InChI=1S/C8H17BrS/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3

InChI Key

KGDLZBQJLWUXJD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCSC)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.